molecular formula C12H13FN2O B2989049 2-(2-Fluorophenyl)-2-morpholinoacetonitrile CAS No. 66549-00-6

2-(2-Fluorophenyl)-2-morpholinoacetonitrile

Cat. No. B2989049
CAS RN: 66549-00-6
M. Wt: 220.247
InChI Key: KHOOZWWRHRTHFL-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-morpholinoacetonitrile, also known as FMACN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FMACN is a nitrile derivative that contains both a fluorophenyl and a morpholino group. This compound is of interest because of its unique structure and potential pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methodology : 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, a derivative of 2-(2-Fluorophenyl)-2-morpholinoacetonitrile, was synthesized using a divergent method, showcasing easy operation, mild reaction conditions, short reaction time, and high yield (Tan Bin, 2010).

  • Catalyst-Free Green Synthesis : A catalyst-free, one-pot four-component reaction under ultrasonic conditions was used to synthesize derivatives like 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one. This method offers safety, high yields, and simple workup (Santhosh Govindaraju et al., 2016).

  • Structural Studies : (Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one, a compound structurally related to this compound, was studied for its crystal structure, revealing important configuration and bonding details (B. Chai & Changling Liu, 2011).

Application in Drug Development

  • Antitumor Agents : A study on 2-phenylquinolin-4-ones led to the development of anticancer drug candidates like 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one. These compounds showed significant inhibitory activity against tumor cell lines (Li-Chen Chou et al., 2010).

  • Antimicrobial Activity : Morpholine derivatives like morpholine 2-(5-(3-fluorophenyl) -4-amino-1,2,4-triazol-3-ilthio) acetate demonstrated remarkable anti-TB and antimicrobial activities in experimental models (O. Bigdan et al., 2020).

  • Chemosensors Development : Novel chemosensors incorporating structures like 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile were developed for identifying toxic Pd2+ ions. This demonstrates the potential of this compound derivatives in sensor technology (Shally et al., 2020).

Mechanistic Studies

  • Mechanistic Insights : A study on morpholinofluorophenyloxazolidinone provided insights into photochemical reactions and molecular interactions, relevant for understanding the behavior of related compounds (E. Fasani et al., 2008).

  • Weak Interactions in Crystal Packing : Investigation of compounds like 1-(2-fluorophenyl)-6,7-dimethoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline revealed the influence of fluorine in crystal packing, providing a deeper understanding of molecular interactions in such compounds (A. Choudhury et al., 2003).

properties

IUPAC Name

2-(2-fluorophenyl)-2-morpholin-4-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOOZWWRHRTHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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